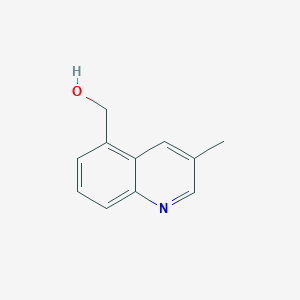

(3-Methylquinolin-5-yl)methanol

Description

(3-Methylquinolin-5-yl)methanol is a quinoline derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 5-position and a methyl group at the 3-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse chemical modifications. For example, and describe condensation reactions between quinoline precursors and aldehydes in methanol under reflux or mild heating, followed by crystallization or recrystallization .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(3-methylquinolin-5-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-5-10-9(7-13)3-2-4-11(10)12-6-8/h2-6,13H,7H2,1H3 |

InChI Key |

YGOGWBBUIOLHHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structurally Related Methanol-Substituted Aromatics

The following compounds share structural similarities with (3-Methylquinolin-5-yl)methanol, particularly in their aromatic cores and hydroxymethyl substituents (Table 1):

Key Observations :

- Electronic Effects: Nitro (-NO₂) and methoxy (-OCH₃) groups in analogs like (3-Amino-5-nitrophenyl)methanol and (3-Methoxy-5-methylphenyl)methanol introduce electron-withdrawing or donating effects, altering reactivity compared to the methyl group in this compound .

Quinoline-Based Methanol Derivatives

describes a structurally related compound: (S)-(3-(4-tert-butyloxycarbonylaminophenyl)-6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol-trifluoroacetate

- Structural Differences : This compound features a quinuclidine moiety and a methoxy group at the 6-position, contrasting with the simpler 3-methyl substitution in the target compound.

- Synthetic Complexity: The synthesis in requires multi-step purification (e.g., preparative HPLC), whereas simpler quinoline alcohols () are purified via crystallization, highlighting the impact of substituents on synthetic feasibility .

Preparation Methods

Synthesis of 3-Methylquinoline-5-carbaldehyde

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich aromatic systems. For 3-methylquinoline, this method selectively functionalizes the 5-position due to the directing effects of the methyl group and nitrogen atom.

Procedure :

-

Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold dimethylformamide (DMF), generating the electrophilic chloroiminium intermediate.

-

Formylation : 3-Methylquinoline is treated with the Vilsmeier reagent at 35–40°C for 1–2 hours. Hydrolysis with aqueous NaOH yields 3-methylquinoline-5-carbaldehyde.

Key Data :

Reduction to (3-Methylquinolin-5-yl)methanol

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) under mild conditions.

Procedure :

-

Reduction : 3-Methylquinoline-5-carbaldehyde is dissolved in methanol or THF. NaBH₄ is added portionwise at 0°C, and the mixture is stirred for 30–60 minutes.

-

Workup : The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the alcohol.

Key Data :

Wittig-Olefination–Claisen Rearrangement Strategy

This method constructs the quinoline core while introducing the hydroxymethyl group in a single sequence.

Reaction Sequence

-

Wittig Olefination : o-Nitrobenzaldehyde derivatives react with crotyloxymethylene triphenylphosphorane to form vinyl ethers.

-

Claisen Rearrangement : Heating in xylene induces-sigmatropic rearrangement, yielding 4-pentenals.

-

Oxidative Cleavage : Ozonolysis or OsO₄/NaIO₄ treatment converts the terminal alkene to a carbonyl group.

-

Reductive Cyclization : Zinc dust in acetic acid facilitates nitro group reduction and cyclization to 3-methylquinoline-5-carbaldehyde.

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Claisen Rearrangement | Xylene, reflux, 5–7 h | 85% | |

| Oxidative Cleavage | OsO₄, NMO, NaIO₄, THF | 91% | |

| Reductive Cyclization | Zn, AcOH, reflux, 0.5 h | 84% |

Direct Hydroxymethylation via Nucleophilic Substitution

Halogenated Intermediate Approach

5-Bromo-3-methylquinoline undergoes nucleophilic substitution with formaldehyde under basic conditions.

Procedure :

-

Lithiation : 5-Bromo-3-methylquinoline is treated with LDA at −78°C to generate a lithiated intermediate.

-

Formaldehyde Quench : Reaction with paraformaldehyde introduces the hydroxymethyl group.

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Vilsmeier-Haack + NaBH₄ Reduction | High selectivity, mild conditions | Requires toxic POCl₃ | 72–85% |

| Wittig-Claisen Rearrangement | Builds quinoline core sequentially | Multi-step, low atom economy | 50–55% |

| Direct Hydroxymethylation | Fewer steps | Limited substrate availability | 60–68% |

Spectroscopic Characterization

-

¹H NMR : The hydroxymethyl group (–CH₂OH) appears as a triplet at δ 4.5–4.7 ppm, while the quinoline protons resonate between δ 7.2–8.9 ppm.

-

IR : Broad O–H stretch at 3200–3400 cm⁻¹ and C–O vibration at 1050–1100 cm⁻¹.

Applications and Derivatives

This compound serves as a precursor for anticancer agents and fluorescence probes. Derivatives include:

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methylation | AlCl₃, CH₃I, DCM, 0°C → RT | 65–78 | |

| Hydroxymethylation | NaBH₄, MeOH, 0°C → Reflux | 72–85 |

Basic: What purification and characterization techniques are critical for isolating this compound?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) to isolate the product .

- Characterization :

Advanced: How can X-ray crystallography resolve the stereoelectronic structure of this compound?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution and refinement (R-factor < 0.05) .

- Validation : Check for errors using PLATON (e.g., ADDSYM for missed symmetry) .

- Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Methodological Answer:

- Substituent Variation : Replace the 3-methyl group with electron-withdrawing groups (e.g., -Cl, -F) to modulate electronic effects .

- Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .

- Data Analysis : Correlate IC₅₀ values with Hammett σ constants or computed electrostatic potentials (DFT) .

Advanced: What computational methods predict the physicochemical properties and binding modes of this compound?

Methodological Answer:

- QSAR Models : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to predict logP and pKa .

- Molecular Docking : AutoDock Vina to simulate binding to protein targets (e.g., GSK-3β; PDB ID: 1Q3D) .

Basic: How should stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., quinoline oxidation).

- Light Sensitivity : Use amber vials and compare UV-vis spectra before/after UV exposure .

Advanced: How can contradictory spectroscopic and crystallographic data be reconciled?

Methodological Answer:

- Cross-Validation :

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.

Advanced: What pharmacological assays are suitable for evaluating anticancer potential?

Methodological Answer:

- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

Basic: How can heterocyclic modifications impact the compound’s reactivity and solubility?

Methodological Answer:

- Solubility : Introduce polar groups (e.g., -OH, -NH₂) at position 5 to enhance aqueous solubility .

- Reactivity : Fluorination at position 8 increases metabolic stability but may reduce nucleophilic substitution rates .

Advanced: What strategies mitigate synthetic challenges in scaling up while maintaining purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.